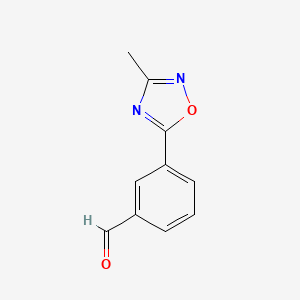
1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this case, the pyrazole ring is substituted with a 3-methylphenyl group, a trifluoromethyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the various substituents contributing to its overall properties. The trifluoromethyl group is highly electronegative, which would influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make this compound acidic .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
One study focused on the combined experimental and theoretical studies of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. It was characterized by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, providing insights into its structural and electronic properties. This research highlights the importance of these compounds in understanding molecular interactions and stability, which could be relevant for designing new materials or drugs (Viveka et al., 2016).
Functionalization Reactions and Synthesis
Another aspect of research involves the functionalization reactions of pyrazole compounds, demonstrating their versatility as intermediates in organic synthesis. For instance, experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols highlight the compound's utility in creating N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which have potential applications in designing new chemical entities with desired properties (Yıldırım & Kandemirli, 2006).
Molecular Conformation and Hydrogen Bonding
Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, including studies on molecular conformation and hydrogen bonding, provides valuable insights into the structural dynamics of these molecules. Such studies are crucial for understanding the molecular basis of interactions in biological systems or novel materials (Asma et al., 2018).
Antimicrobial Activity
The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach indicate the potential of these compounds in developing new antimicrobial agents. Such research is crucial for advancing in the field of medicinal chemistry and combatting resistant microbial strains (Bhat et al., 2016).
Coordination Polymers and Luminescence
Studies on the synthesis and structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands reveal their potential applications in material science, particularly in the development of new luminescent materials and metal-organic frameworks (MOFs) (Cheng et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-3-2-4-8(5-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRKBOTQQUOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585387 | |
| Record name | 1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
786726-99-6 | |
| Record name | 1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



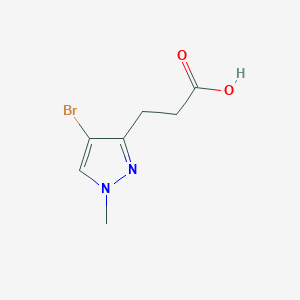
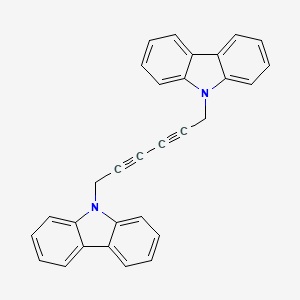

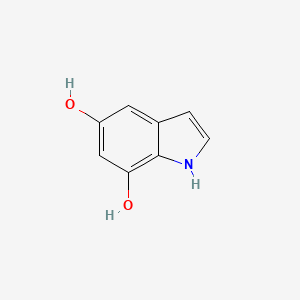
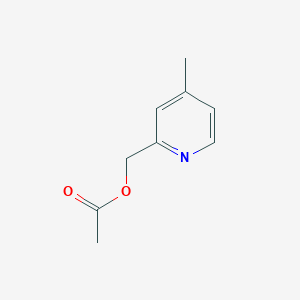

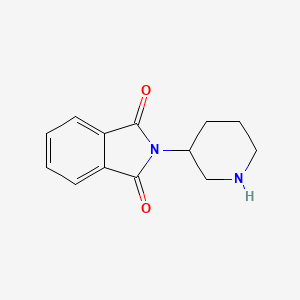


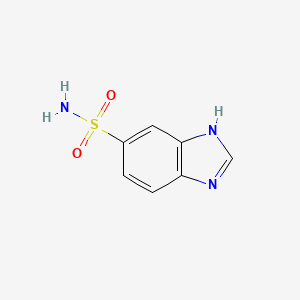
![N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B1627664.png)

![n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1627666.png)
